rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a cyclopentyl ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring.
Introduction of the methylamino group: The methylamino group is introduced through a nucleophilic substitution reaction.
Attachment of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction.
Formation of the carbamate group: The final step involves the reaction of the intermediate with a suitable carbamoylating agent to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and pathway involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate: A similar compound with slight structural variations.
tert-butyl N-[(1R,2S)-2-methyl-2-[(ethylamino)methyl]cyclopentyl]carbamate: Another similar compound with an ethylamino group instead of a methylamino group.
Uniqueness
rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2763584-45-6 |
---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.4 |
Purity |
95 |
Origin of Product |
United States |
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